molecular formula C19H20N4O4S B10937652 5-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-2,6-diethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

5-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-2,6-diethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B10937652
M. Wt: 400.5 g/mol
InChI Key: GBQIVFYFMBEQPN-UHFFFAOYSA-N
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Description

The compound 5-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-2,6-diethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a complex organic molecule that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-yl intermediate. This intermediate is then reacted with 2-oxoethyl sulfanyl and other reagents under specific conditions to form the final product. Common reagents used in these reactions include N,N-dimethylformamide (DMF) and lithium hydride (LiH) as a base .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is formed.

Major Products Formed

Scientific Research Applications

The compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxin moiety is known to interact with cholinesterase enzymes, which are involved in the breakdown of neurotransmitters . This interaction can inhibit the enzyme’s activity, leading to increased levels of neurotransmitters and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxin derivatives and pyrazolo[4,3-d]pyrimidin analogs. Examples include:

Uniqueness

The uniqueness of 5-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-2,6-diethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

5-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-2,6-diethylpyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C19H20N4O4S/c1-3-22-10-13-17(21-22)18(25)23(4-2)19(20-13)28-11-14(24)12-5-6-15-16(9-12)27-8-7-26-15/h5-6,9-10H,3-4,7-8,11H2,1-2H3

InChI Key

GBQIVFYFMBEQPN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)C3=CC4=C(C=C3)OCCO4)CC

Origin of Product

United States

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